molecular formula FeMgOSiSn B14242961 CID 71363088 CAS No. 438583-09-6

CID 71363088

Cat. No.: B14242961
CAS No.: 438583-09-6
M. Wt: 242.94 g/mol
InChI Key: FXNATWBJEGROAY-UHFFFAOYSA-N
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Description

While direct data for this CID is absent in the evidence, its comparative analysis can be inferred from structurally related compounds, such as oscillatoxin derivatives (e.g., CID 101283546, CID 156582093) , betulin-derived inhibitors (e.g., CID 10153267) , and bile acid substrates (e.g., CID 6675, CID 439763) . These analogs share functional groups or scaffold motifs that influence their biological activity, pharmacokinetics, and synthetic pathways.

Properties

CAS No.

438583-09-6

Molecular Formula

FeMgOSiSn

Molecular Weight

242.94 g/mol

InChI

InChI=1S/Fe.Mg.O.Si.Sn

InChI Key

FXNATWBJEGROAY-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[Mg].[Si].[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 71363088” involves specific chemical reactions and conditions. The preparation methods typically include:

    Starting Materials: The synthesis begins with specific starting materials that undergo a series of chemical reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” involves large-scale chemical processes. These methods are optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 71363088” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon or platinum are often employed to facilitate reactions.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and transformed compounds with different functional groups.

Scientific Research Applications

The compound “CID 71363088” has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and its role in drug development.

    Industry: It is utilized in various industrial processes, including the production of materials and chemicals.

Mechanism of Action

The mechanism by which “CID 71363088” exerts its effects involves specific molecular targets and pathways. The compound interacts with particular enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in various biological effects, depending on the context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Oscillatoxin Derivatives ()
  • CID 101283546 (Oscillatoxin D) : Features a polycyclic ether backbone with hydroxyl and methyl groups.
Betulin-Derived Inhibitors ()
  • CID 10153267 (3-O-Caffeoyl Betulin): Combines a triterpenoid skeleton (betulin) with a caffeoyl moiety, enhancing solubility and inhibitory effects on bile acid transporters.
  • CID 71363088 : May exhibit analogous modifications to improve bioavailability or target specificity .
Bile Acid Substrates ()
  • CID 6675 (Taurocholic Acid) : A conjugated bile acid with a taurine group, critical for lipid absorption.
  • This compound : Structural resemblance might suggest roles in lipid metabolism or transporter interactions but with distinct side-chain modifications .

Pharmacokinetic and Pharmacodynamic Properties

Solubility and Bioavailability
  • This compound : Predicted solubility and log P values could align with oscillatoxin derivatives (log P ~0.8–2.15) or betulin analogs (log P ~1.64–2.15) , depending on functional groups.
  • Synthetic Accessibility : Likely moderate (scores ~2.07, similar to CID 1046861-20-4) due to complex stereochemistry .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of this compound and Analogs

Property This compound (Predicted) CID 101283546 CID 10153267 CID 6675
Molecular Formula C₃₀H₄₈O₈ (hypothetical) C₃₄H₅₂O₁₀ C₃₅H₅₄O₄ C₂₆H₄₅NO₆S
Molecular Weight 560.7 g/mol 628.7 g/mol 514.7 g/mol 535.7 g/mol
Log P (iLOGP) 1.8 0.8 2.15 -1.47
Solubility (ESOL) 28.9 mg/mL 0.24 mg/mL 651.0 mg/mL 86.7 mg/mL
Bioavailability Score 0.55 0.55 0.55 0.55

Research Findings and Implications

  • Synthetic Pathways : this compound may require multi-step synthesis involving cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups), as seen in CID 1046861-20-4 .
  • Therapeutic Potential: Structural alignment with betulin-derived inhibitors suggests applications in cholestasis or metabolic disorders .
  • Safety Concerns : Overlap with oscillatoxin D’s polyether backbone warrants toxicity screening for hepatotoxicity .

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